molecular formula C19H21FN4 B5322631 2-{[4-(4-fluorobenzyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine

2-{[4-(4-fluorobenzyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine

Cat. No. B5322631
M. Wt: 324.4 g/mol
InChI Key: LLSICMHTCZXWCC-UHFFFAOYSA-N
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Description

2-{[4-(4-fluorobenzyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine, commonly known as FIPA, is a novel compound that has gained significant attention in the field of medicinal chemistry. FIPA is a potent and selective antagonist of the dopamine D3 receptor, which has been implicated in various neurological and psychiatric disorders.

Mechanism of Action

FIPA exerts its pharmacological effects by selectively blocking the dopamine D3 receptor, which is predominantly expressed in the mesolimbic and mesocortical regions of the brain. This receptor is involved in the regulation of dopamine release and signaling, which plays a critical role in reward processing and motivation. By blocking the D3 receptor, FIPA reduces the reinforcing effects of drugs of abuse and decreases the risk of relapse in drug-addicted individuals. FIPA also modulates the activity of other neurotransmitter systems, such as glutamate and GABA, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
FIPA has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been found to reduce the locomotor activity and stereotypic behavior induced by psychostimulant drugs, such as cocaine and amphetamine. FIPA also decreases the self-administration of cocaine and heroin in animal models of addiction. In addition, FIPA has been shown to have anxiolytic and antidepressant-like effects in various behavioral tests. These effects are thought to be mediated by the modulation of neurotransmitter systems, such as dopamine, glutamate, and GABA.

Advantages and Limitations for Lab Experiments

One of the main advantages of FIPA is its high selectivity and affinity for the dopamine D3 receptor, which allows for more precise targeting of this receptor compared to other compounds. FIPA also has good pharmacokinetic properties, such as high oral bioavailability and good brain penetration. However, one limitation of FIPA is its relatively low potency compared to other D3 receptor antagonists, which may limit its therapeutic potential. In addition, the synthesis of FIPA is complex and requires multiple steps, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on FIPA. One area of interest is the development of more potent and selective D3 receptor antagonists based on the structure of FIPA. Another direction is the investigation of the therapeutic potential of FIPA in other neurological and psychiatric disorders, such as depression and anxiety disorders. Additionally, the modulation of other neurotransmitter systems by FIPA warrants further investigation, as this may contribute to its therapeutic effects. Finally, the development of more efficient and scalable synthesis methods for FIPA may increase its availability for research and clinical use.

Synthesis Methods

The synthesis of FIPA involves a multi-step process, starting with the reaction of 4-fluorobenzylamine with 2-bromo-1-methylimidazole to form the intermediate compound 2-{[4-(4-fluorobenzyl)imidazol-1-yl]methyl}-1-methylimidazole. This intermediate is then reacted with piperazine to form the final product, FIPA. The overall yield of this synthesis method is around 40%.

Scientific Research Applications

FIPA has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and drug addiction. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and cognitive function. FIPA has also been found to have a modulatory effect on the glutamatergic and GABAergic neurotransmitter systems, which are important in the regulation of mood and anxiety.

properties

IUPAC Name

2-[[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4/c20-17-6-4-16(5-7-17)13-22-9-11-23(12-10-22)14-18-15-24-8-2-1-3-19(24)21-18/h1-8,15H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSICMHTCZXWCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)CC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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